Cas no 2228274-94-8 (2-(2-methyloxolan-3-yl)prop-2-en-1-amine)

2-(2-methyloxolan-3-yl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(2-methyloxolan-3-yl)prop-2-en-1-amine
- EN300-1797196
- 2228274-94-8
-
- インチ: 1S/C8H15NO/c1-6(5-9)8-3-4-10-7(8)2/h7-8H,1,3-5,9H2,2H3
- InChIKey: ICAUDTRLCSNPDR-UHFFFAOYSA-N
- SMILES: O1CCC(C(=C)CN)C1C
計算された属性
- 精确分子量: 141.115364102g/mol
- 同位素质量: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 35.2Ų
2-(2-methyloxolan-3-yl)prop-2-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797196-0.25g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 0.25g |
$1789.0 | 2023-09-19 | ||
Enamine | EN300-1797196-5.0g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 5g |
$5635.0 | 2023-06-02 | ||
Enamine | EN300-1797196-0.5g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 0.5g |
$1866.0 | 2023-09-19 | ||
Enamine | EN300-1797196-0.1g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 0.1g |
$1711.0 | 2023-09-19 | ||
Enamine | EN300-1797196-5g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 5g |
$5635.0 | 2023-09-19 | ||
Enamine | EN300-1797196-10g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 10g |
$8357.0 | 2023-09-19 | ||
Enamine | EN300-1797196-0.05g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 0.05g |
$1632.0 | 2023-09-19 | ||
Enamine | EN300-1797196-10.0g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 10g |
$8357.0 | 2023-06-02 | ||
Enamine | EN300-1797196-2.5g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 2.5g |
$3809.0 | 2023-09-19 | ||
Enamine | EN300-1797196-1.0g |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine |
2228274-94-8 | 1g |
$1944.0 | 2023-06-02 |
2-(2-methyloxolan-3-yl)prop-2-en-1-amine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2-(2-methyloxolan-3-yl)prop-2-en-1-amineに関する追加情報
Introduction to 2-(2-methyloxolan-3-yl)prop-2-en-1-amine (CAS No: 2228274-94-8)
2-(2-methyloxolan-3-yl)prop-2-en-1-amine, identified by the CAS number 2228274-94-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework comprising an oxolane ring linked to an amine-substituted propenyl group, has garnered attention due to its potential applications in drug discovery and molecular medicine. The oxolane moiety, also known as an ethylene oxide derivative, introduces a rigid cyclic structure that can influence the compound's biological activity and pharmacokinetic properties. The presence of the amine group at the propenyl position further enhances its utility as a building block for more complex pharmacophores.
The synthesis of 2-(2-methyloxolan-3-yl)prop-2-en-1-amine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The construction of the oxolane ring typically requires catalytic hydrogenation or metal-catalyzed reactions, while the introduction of the amine functionality can be achieved through nucleophilic substitution or reductive amination strategies. These synthetic pathways underscore the compound's complexity and the meticulous planning required to achieve high yields and purity. Recent advancements in catalytic systems have enabled more efficient and sustainable methods for constructing such heterocyclic compounds, aligning with global trends toward green chemistry.
In the realm of pharmaceutical research, 2-(2-methyloxolan-3-yl)prop-2-en-1-amine has been explored for its potential role in modulating biological pathways relevant to inflammation, cancer, and neurodegenerative diseases. The oxolane ring is known to impart favorable properties such as increased metabolic stability and improved solubility, which are critical factors in drug design. Additionally, the amine group serves as a versatile handle for further derivatization, allowing chemists to fine-tune the compound's pharmacological profile. Several computational studies have predicted that derivatives of this scaffold may exhibit inhibitory activity against specific enzymes or receptors, making them promising candidates for further investigation.
Recent experimental studies have begun to elucidate the biological activity of 2-(2-methyloxolan-3-yl)prop-2-en-1-amine and its analogs. In vitro assays have shown that certain derivatives exhibit moderate inhibition of enzymes involved in inflammatory responses, suggesting a potential therapeutic benefit in conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, preliminary in vivo studies in animal models have demonstrated that these compounds can modulate immune cell function without significant off-target effects. These findings are particularly encouraging given the growing recognition of inflammation as a key driver in various chronic diseases.
The structural versatility of 2-(2-methyloxolan-3-yl)propenylamine makes it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and quantum mechanical calculations, researchers can predict how different substituents might interact with biological targets. This approach has led to the identification of novel analogs with enhanced potency and selectivity. For instance, modifications at the propenyl position or within the oxolane ring have been shown to significantly alter binding affinity and pharmacokinetic profiles. Such insights are invaluable for optimizing lead compounds toward clinical development.
The role of CAS No: 2228274-94-8 in medicinal chemistry extends beyond its use as a standalone compound. It serves as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. The ability to functionalize both the oxolane ring and the amine group allows for extensive chemical diversity, enabling researchers to explore multiple therapeutic avenues simultaneously. This flexibility is particularly important in early-stage drug discovery programs where rapid screening and iteration are essential.
As our understanding of disease mechanisms continues to evolve, so too does our appreciation for molecules like 2-(2-methyloxolan-propenylamine). Emerging evidence suggests that targeting specific metabolic pathways or protein-protein interactions may offer new therapeutic strategies for challenging diseases. The unique structural features of this compound make it well-suited for such investigations, providing chemists with a rich palette of molecular tools to explore. Collaborative efforts between synthetic chemists and biologists are crucial for translating these findings into tangible therapeutic benefits for patients worldwide.
The future prospects for CAS No 2228274 94 8 are bright, driven by ongoing research into its pharmacological potential and synthetic applications. Innovations in chemical biology and high-throughput screening technologies will continue to accelerate the discovery process, allowing researchers to rapidly assess large libraries of derivatives. As these technologies mature, we can expect to see more compounds like (CAS No: 2228274 - 94 - 8) progress through preclinical testing and into clinical trials. The journey from laboratory discovery to market-ready drug is long and challenging, but compounds with compelling biological profiles like this one hold great promise for addressing unmet medical needs.
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